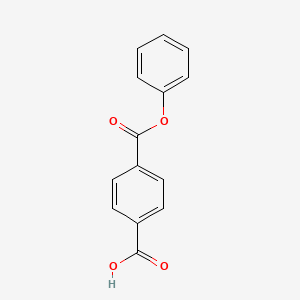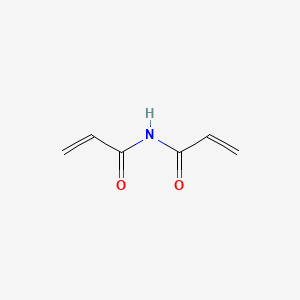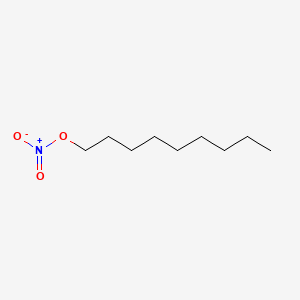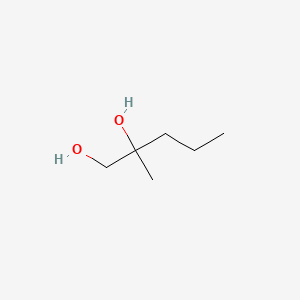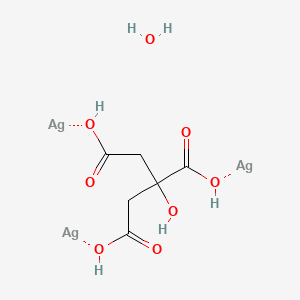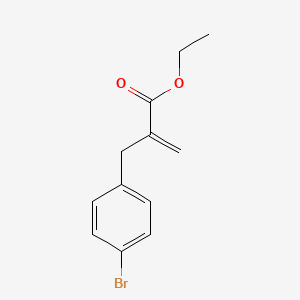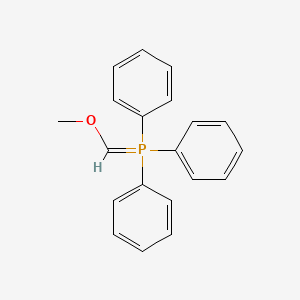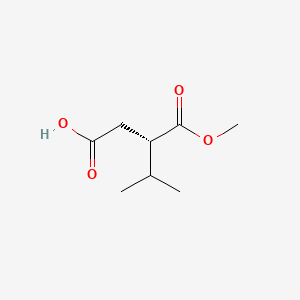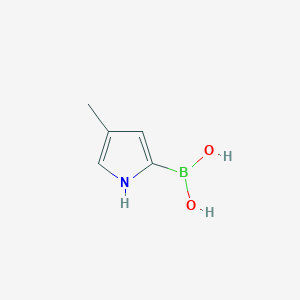
(4-Methyl-1H-pyrrol-2-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-Methyl-1H-pyrrol-2-yl)boronic acid” is a chemical compound with the molecular formula C5H8BNO2 . It is a type of boronic acid, which are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms . Boronic acids are known for their versatility in organic synthesis and their ability to form stable covalent bonds with various substrates .
Synthesis Analysis
The synthesis of boronic acids, including “this compound”, often involves the use of pinacol boronic esters as building blocks . Protodeboronation, a process that involves the removal of a boron atom from a molecule, is a key step in the synthesis of boronic acids . This process is not well developed, but recent research has reported catalytic protodeboronation of alkyl boronic esters using a radical approach .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, attached to a boronic acid group . The boronic acid group consists of a boron atom bonded to an oxygen atom and two carbon atoms .Chemical Reactions Analysis
Boronic acids, including “this compound”, are known for their reactivity and versatility in organic synthesis . They can undergo a variety of chemical reactions, including protodeboronation . In addition, they can participate in coupling reactions with various substrates, forming stable covalent bonds .Physical and Chemical Properties Analysis
“this compound” has a predicted boiling point of 356.5±44.0 °C and a predicted density of 1.21±0.1 g/cm3 . Its pKa value, a measure of the strength of an acid in solution, is predicted to be 8.95±0.53 .Direcciones Futuras
The future directions for research on “(4-Methyl-1H-pyrrol-2-yl)boronic acid” and other boronic acids may involve further development of their synthesis methods, particularly the process of protodeboronation . Additionally, due to their versatility in organic synthesis, boronic acids may continue to find new applications in the synthesis of various organic compounds .
Propiedades
Número CAS |
2070921-94-5 |
|---|---|
Fórmula molecular |
C5H8BNO2 |
Peso molecular |
124.94 g/mol |
Nombre IUPAC |
(4-methyl-1H-pyrrol-2-yl)boronic acid |
InChI |
InChI=1S/C5H8BNO2/c1-4-2-5(6(8)9)7-3-4/h2-3,7-9H,1H3 |
Clave InChI |
UQCXJJGPOJQPDI-UHFFFAOYSA-N |
SMILES |
B(C1=CC(=CN1)C)(O)O |
SMILES canónico |
B(C1=CC(=CN1)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chlorobenzo[h]quinoline](/img/structure/B3188240.png)
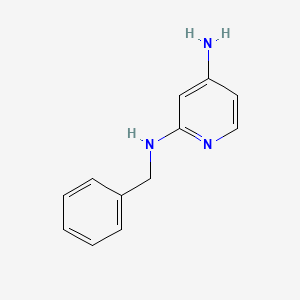
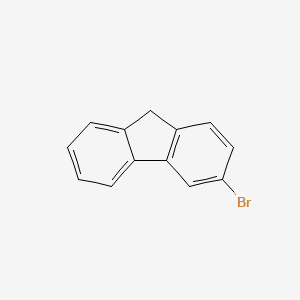
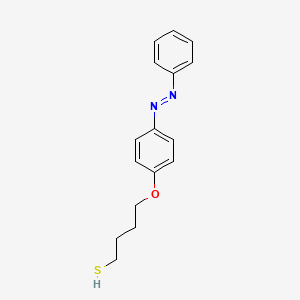
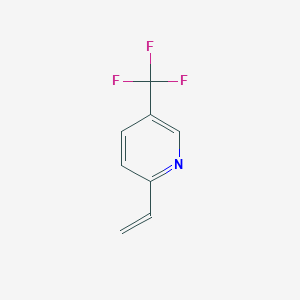
![1-[(4-Methylphenyl)sulfonyl]-4-benzylpiperidine](/img/structure/B3188272.png)
